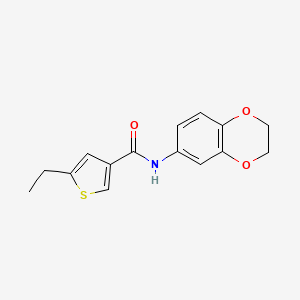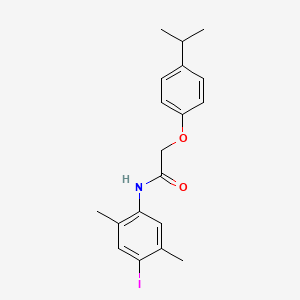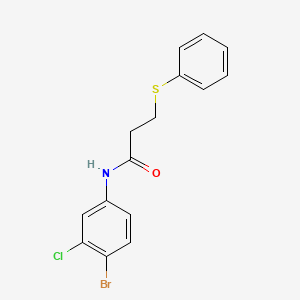![molecular formula C25H21ClN4O3 B4551904 7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4551904.png)
7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline
Vue d'ensemble
Description
7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline is a useful research compound. Its molecular formula is C25H21ClN4O3 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.1302182 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for DNA Detection Novel benzimidazo[1,2-a]quinolines, including compounds with structures similar to 7-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline, have been synthesized for potential use as DNA-specific fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity upon binding to ct-DNA, suggesting their applicability in the detection and study of DNA (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Antimalarial, Antiparasitic, and Anticancer Properties The structural scaffold of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives have shown a wide range of pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and others. This diversity underscores the molecule's significance in medicinal chemistry and drug development (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Synthetic Methodologies and Chemical Transformations The synthesis and structural modification of quinoline derivatives, including those similar to the chemical , have been explored to develop various fused pyridines and quinolines. These studies provide insights into the chemical properties and potential applications of these compounds in organic synthesis and drug discovery (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
Inhibitory Effects on Biological Targets Research has highlighted the role of 7-chloro-4-(piperazin-1-yl)quinoline structures in inhibiting various biological targets, including DNA gyrase, histamine receptors, and others. These compounds have been evaluated for their antibacterial activity, demonstrating their potential as therapeutic agents in treating infections and other diseases (Laborde, Kiely, Culbertson, & Lesheski, 1993).
Chemical Properties and Interactions The study of the chemical and physical properties of quinoline derivatives, including their interactions with other molecules and potential for forming complexes, contributes to a deeper understanding of their reactivity and stability. This knowledge is crucial for the design and synthesis of new compounds with desired biological activities (Dunstan, 2003).
Propriétés
IUPAC Name |
[4-(7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-16-19(26)8-7-17-18(15-21(28-23(16)17)20-5-2-3-9-27-20)24(31)29-10-12-30(13-11-29)25(32)22-6-4-14-33-22/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKVNVGSGVCMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


METHANONE](/img/structure/B4551830.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4551848.png)

![N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4551869.png)

![2-methyl-N-[3-(3-methylphenyl)propyl]benzamide](/img/structure/B4551883.png)
![4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER](/img/structure/B4551888.png)
![methyl 2-({[(2-tert-butylphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4551891.png)
![ethyl [2-bromo-4-(2,2-dicyanovinyl)-6-methoxyphenoxy]acetate](/img/structure/B4551896.png)
![4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B4551898.png)
![3-[(cyclooctylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4551899.png)
![2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4551900.png)

